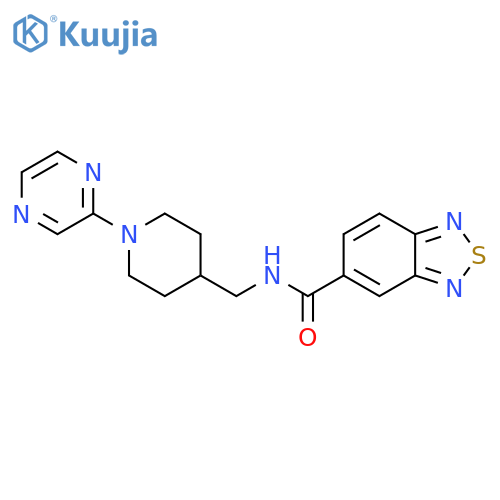Cas no 1396748-38-1 (N-{1-(pyrazin-2-yl)piperidin-4-ylmethyl}-2,1,3-benzothiadiazole-5-carboxamide)

1396748-38-1 structure
商品名:N-{1-(pyrazin-2-yl)piperidin-4-ylmethyl}-2,1,3-benzothiadiazole-5-carboxamide
N-{1-(pyrazin-2-yl)piperidin-4-ylmethyl}-2,1,3-benzothiadiazole-5-carboxamide 化学的及び物理的性質
名前と識別子
-
- N-{1-(pyrazin-2-yl)piperidin-4-ylmethyl}-2,1,3-benzothiadiazole-5-carboxamide
- N-[(1-pyrazin-2-ylpiperidin-4-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide
- AKOS024535183
- F6178-4905
- N-{[1-(pyrazin-2-yl)piperidin-4-yl]methyl}-2,1,3-benzothiadiazole-5-carboxamide
- 1396748-38-1
- N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide
-
- インチ: 1S/C17H18N6OS/c24-17(13-1-2-14-15(9-13)22-25-21-14)20-10-12-3-7-23(8-4-12)16-11-18-5-6-19-16/h1-2,5-6,9,11-12H,3-4,7-8,10H2,(H,20,24)
- InChIKey: SNEQLQQGQKEQGZ-UHFFFAOYSA-N
- ほほえんだ: N1=C2C=CC(C(NCC3CCN(C4=NC=CN=C4)CC3)=O)=CC2=NS1
計算された属性
- せいみつぶんしりょう: 354.12628039g/mol
- どういたいしつりょう: 354.12628039g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 7
- 重原子数: 25
- 回転可能化学結合数: 4
- 複雑さ: 458
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.8
- トポロジー分子極性表面積: 112Ų
N-{1-(pyrazin-2-yl)piperidin-4-ylmethyl}-2,1,3-benzothiadiazole-5-carboxamide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F6178-4905-5mg |
N-{[1-(pyrazin-2-yl)piperidin-4-yl]methyl}-2,1,3-benzothiadiazole-5-carboxamide |
1396748-38-1 | 5mg |
$69.0 | 2023-09-09 | ||
| Life Chemicals | F6178-4905-10mg |
N-{[1-(pyrazin-2-yl)piperidin-4-yl]methyl}-2,1,3-benzothiadiazole-5-carboxamide |
1396748-38-1 | 10mg |
$79.0 | 2023-09-09 | ||
| Life Chemicals | F6178-4905-25mg |
N-{[1-(pyrazin-2-yl)piperidin-4-yl]methyl}-2,1,3-benzothiadiazole-5-carboxamide |
1396748-38-1 | 25mg |
$109.0 | 2023-09-09 | ||
| Life Chemicals | F6178-4905-20mg |
N-{[1-(pyrazin-2-yl)piperidin-4-yl]methyl}-2,1,3-benzothiadiazole-5-carboxamide |
1396748-38-1 | 20mg |
$99.0 | 2023-09-09 | ||
| Life Chemicals | F6178-4905-5μmol |
N-{[1-(pyrazin-2-yl)piperidin-4-yl]methyl}-2,1,3-benzothiadiazole-5-carboxamide |
1396748-38-1 | 5μmol |
$63.0 | 2023-09-09 | ||
| Life Chemicals | F6178-4905-75mg |
N-{[1-(pyrazin-2-yl)piperidin-4-yl]methyl}-2,1,3-benzothiadiazole-5-carboxamide |
1396748-38-1 | 75mg |
$208.0 | 2023-09-09 | ||
| Life Chemicals | F6178-4905-10μmol |
N-{[1-(pyrazin-2-yl)piperidin-4-yl]methyl}-2,1,3-benzothiadiazole-5-carboxamide |
1396748-38-1 | 10μmol |
$69.0 | 2023-09-09 | ||
| Life Chemicals | F6178-4905-20μmol |
N-{[1-(pyrazin-2-yl)piperidin-4-yl]methyl}-2,1,3-benzothiadiazole-5-carboxamide |
1396748-38-1 | 20μmol |
$79.0 | 2023-09-09 | ||
| Life Chemicals | F6178-4905-3mg |
N-{[1-(pyrazin-2-yl)piperidin-4-yl]methyl}-2,1,3-benzothiadiazole-5-carboxamide |
1396748-38-1 | 3mg |
$63.0 | 2023-09-09 | ||
| Life Chemicals | F6178-4905-40mg |
N-{[1-(pyrazin-2-yl)piperidin-4-yl]methyl}-2,1,3-benzothiadiazole-5-carboxamide |
1396748-38-1 | 40mg |
$140.0 | 2023-09-09 |
N-{1-(pyrazin-2-yl)piperidin-4-ylmethyl}-2,1,3-benzothiadiazole-5-carboxamide 関連文献
-
Stephen Caddick RSC Adv., 2013,3, 14975-14978
-
Chaopeng Fu,Leigh Aldous,Edmund J. F. Dickinson,Richard G. Compton New J. Chem., 2012,36, 774-780
-
Marina Felloni,Alexander J. Blake,Peter Hubberstey,Simon J. Teat,Claire Wilson,Martin Schröder CrystEngComm, 2010,12, 1576-1589
1396748-38-1 (N-{1-(pyrazin-2-yl)piperidin-4-ylmethyl}-2,1,3-benzothiadiazole-5-carboxamide) 関連製品
- 929203-04-3(4-(3-pyridinyl)phenylboronic acid pinacol ester)
- 1354028-27-5(2-Amino-N-[(3S)-1-methylpiperidin-3-yl]-N-propan-2-ylpropanamide)
- 895781-15-4(3-fluoro-N-{2-2-(3-fluorophenyl)-1,3-thiazol-4-ylethyl}benzamide)
- 76322-78-6(1-(methoxymethyl)-1H-Pyrrole)
- 1369401-50-2(3-3-(2-methylphenyl)phenylbutan-1-amine)
- 2227246-92-4(Fmoc-PEG12-NHS ester)
- 1010867-79-4(5-[2-(2,6-dimethylmorpholin-4-yl)ethoxy]-2-(4-phenyl-1H-pyrazol-3-yl)phenol)
- 2137517-00-9(tert-butyl 5-amino-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylate)
- 1806937-58-5(Ethyl 6-chloro-3-(difluoromethyl)-2-methoxypyridine-4-acetate)
- 1203230-14-1(5-(4-methylphenyl)-1,2-oxazol-3-ylmethyl quinoxaline-2-carboxylate)
推奨される供給者
Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量

Enjia Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Rhino Pharmaceutical Tech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量